molecular formula C11H21NOS B6629393 [2-(Thiolan-3-ylamino)cyclohexyl]methanol

[2-(Thiolan-3-ylamino)cyclohexyl]methanol

Cat. No.: B6629393
M. Wt: 215.36 g/mol
InChI Key: SFTCTULRMQLPKW-UHFFFAOYSA-N
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Description

[2-(Thiolan-3-ylamino)cyclohexyl]methanol is an organic compound that features a cyclohexyl ring substituted with a thiolan-3-ylamino group and a methanol group

Properties

IUPAC Name

[2-(thiolan-3-ylamino)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h9-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTCTULRMQLPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Thiolan-3-ylamino)cyclohexyl]methanol typically involves the reaction of cyclohexylamine with thiolane-3-carboxylic acid, followed by reduction to introduce the methanol group. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(Thiolan-3-ylamino)cyclohexyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming a cyclohexylamine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of cyclohexylcarboxylic acid.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-alkylated cyclohexyl derivatives.

Scientific Research Applications

[2-(Thiolan-3-ylamino)cyclohexyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of thiol-containing compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [2-(Thiolan-3-ylamino)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolan-3-ylamino group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: A compound with similar amine functionality but different reactivity due to the presence of a bromine atom.

    2-Oxomalonic Acid Compound: Features similar structural elements but with different functional groups, leading to distinct chemical properties.

Uniqueness

[2-(Thiolan-3-ylamino)cyclohexyl]methanol is unique due to the presence of both a thiolan-3-ylamino group and a methanol group on the cyclohexyl ring

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